molecular formula C19H14N2O4S B14949236 4-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

4-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid

Cat. No.: B14949236
M. Wt: 366.4 g/mol
InChI Key: XFYNEUHZLXLDDI-UHFFFAOYSA-N
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Description

4-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid is a complex organic compound that features a thiophene ring, a benzene ring, and multiple amide linkages. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, may involve large-scale condensation reactions and the use of catalysts to improve yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce alcohol derivatives .

Scientific Research Applications

4-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and amide linkages allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid is unique due to its combination of a thiophene ring, benzene ring, and multiple amide linkages. This structure provides it with distinct electronic properties and potential biological activities that are not found in other similar compounds .

Properties

Molecular Formula

C19H14N2O4S

Molecular Weight

366.4 g/mol

IUPAC Name

4-[[3-(thiophene-2-carbonylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C19H14N2O4S/c22-17(20-14-8-6-12(7-9-14)19(24)25)13-3-1-4-15(11-13)21-18(23)16-5-2-10-26-16/h1-11H,(H,20,22)(H,21,23)(H,24,25)

InChI Key

XFYNEUHZLXLDDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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